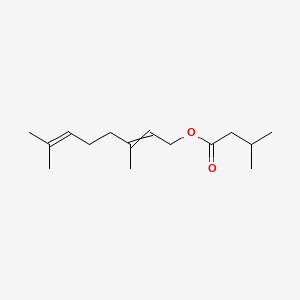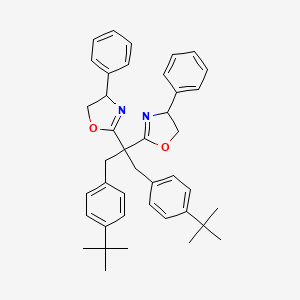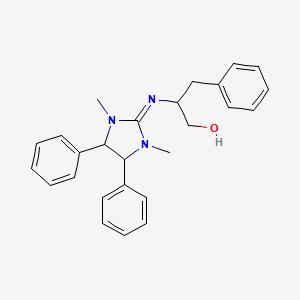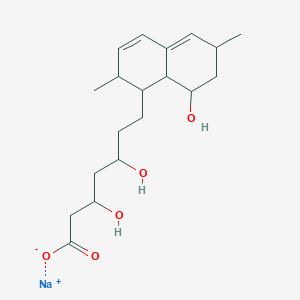
zinc;selenium(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc selenide is a chemical compound composed of zinc and selenium, with the chemical formula ZnSe. It is a light yellow, solid material that is used in various applications due to its unique properties. Zinc selenide is a semiconductor material that is widely used in optoelectronics, infrared optics, and as a phosphor in television screens and other display devices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zinc selenide can be synthesized through several methods. One common method involves the reaction of zinc sulfate with hydrogen selenide:
ZnSO4+H2Se→ZnSe+H2SO4
Another method involves heating a mixture of zinc oxide, zinc sulfide, and selenium:
2ZnO+ZnS+3Se→3ZnSe+SO2
These reactions typically require controlled conditions, including specific temperatures and pressures, to ensure the formation of high-purity zinc selenide .
Industrial Production Methods: In industrial settings, zinc selenide is often produced by chemical vapor deposition (CVD). This process involves the reaction of zinc vapor with hydrogen selenide gas at high temperatures. The resulting zinc selenide is deposited as a thin film on a substrate, which can then be processed into various forms for different applications .
Análisis De Reacciones Químicas
Types of Reactions: Zinc selenide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form selenium dioxide and zinc oxide:
ZnSe+O2→ZnO+SeO2
Common Reagents and Conditions: Common reagents used in reactions with zinc selenide include oxygen, hydrogen, and various acids and bases. The conditions for these reactions vary depending on the desired products and the specific application. For instance, oxidation reactions typically require elevated temperatures and the presence of an oxidizing agent .
Major Products Formed: The major products formed from reactions involving zinc selenide include zinc oxide, selenium dioxide, and various selenides and oxides. These products have their own unique properties and applications in different fields .
Aplicaciones Científicas De Investigación
Zinc selenide has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a semiconductor material in various electronic devices. In biology and medicine, zinc selenide nanoparticles are being explored for their potential use in drug delivery systems and as imaging agents due to their biocompatibility and low toxicity .
In industry, zinc selenide is used in the production of infrared optical components, such as lenses and windows, due to its high transparency in the infrared spectrum. It is also used as a phosphor in display devices and as a material for laser diodes .
Mecanismo De Acción
The mechanism by which zinc selenide exerts its effects is primarily related to its semiconductor properties. As a semiconductor, zinc selenide can absorb and emit light, making it useful in optoelectronic applications. The molecular targets and pathways involved in its action include the interaction of zinc and selenium atoms with light and other electromagnetic radiation, which leads to the generation of electron-hole pairs and the emission of light .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to zinc selenide include zinc sulfide (ZnS), cadmium selenide (CdSe), and gallium arsenide (GaAs). These compounds share similar semiconductor properties and are used in various optoelectronic applications .
Uniqueness: What sets zinc selenide apart from these similar compounds is its high transparency in the infrared spectrum, making it particularly useful for infrared optics. Additionally, zinc selenide has a lower toxicity compared to cadmium selenide, making it a safer alternative for certain applications .
Conclusion
Zinc selenide is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties as a semiconductor material make it valuable for optoelectronic devices, infrared optics, and more. Understanding its preparation methods, chemical reactions, and mechanisms of action can help further its use in various scientific and industrial fields.
Propiedades
Fórmula molecular |
SeZn |
|---|---|
Peso molecular |
144.4 g/mol |
Nombre IUPAC |
zinc;selenium(2-) |
InChI |
InChI=1S/Se.Zn/q-2;+2 |
Clave InChI |
GTLQJUQHDTWYJC-UHFFFAOYSA-N |
SMILES canónico |
[Zn+2].[Se-2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[2-(dimethylamino)cyclohexyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B13399603.png)




![[4-(5-diphenylphosphaniumyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphanium;ruthenium(2+);diacetate](/img/structure/B13399626.png)


![6-(3-Nitrophenyl)-5-piperazin-1-ylmethyl-imidazo-[2,1-b]thiazole](/img/structure/B13399640.png)



![[1-(3-Fluorophenyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate](/img/structure/B13399684.png)
